Ortho-Methylbenzyl Substitution Dictates CB2R Allosteric Modulation vs. Meta/Para Isomers
In a systematic SAR study of 2-oxopyridine-3-carboxamide derivatives, compounds bearing a fluorine or chlorine atom in the ortho position of the N1-benzylic group (analogous to the 2-methylbenzyl substitution in CAS 946246-00-0) exhibited positive allosteric modulator (PAM) activity at CB2R, as demonstrated by enhanced CP55,940 efficacy in [35S]GTPγS binding and β-arrestin2 recruitment assays [1]. In contrast, the unsubstituted benzyl analog (EC21a) showed no PAM activity alone, and meta- or para-substituted derivatives either lost PAM behavior or showed inverse agonist properties [1].
| Evidence Dimension | CB2R positive allosteric modulation (PAM) activity |
|---|---|
| Target Compound Data | Predicted to exhibit PAM activity based on 2-methylbenzyl (ortho-substituted) motif (structural analogy to A1/SV-10a and A5/SB-13a) [1] |
| Comparator Or Baseline | EC21a (unsubstituted benzyl): no intrinsic PAM activity; meta/para-substituted benzyl derivatives: loss of PAM function [1] |
| Quantified Difference | Qualitative functional switch: ortho-substitution confers PAM behavior; unsubstituted or meta/para substitution results in inactive, agonist, or inverse agonist profiles depending on additional C-5 substitution [1][2] |
| Conditions | Radioligand binding and functional assays (GTPγS, cAMP, β-arrestin2) on CB2R-expressing cells [1] |
Why This Matters
Procurement of the ortho-methylbenzyl analog is essential for research programs targeting CB2R allosteric modulation, as meta- or para-isomers will not replicate this functional phenotype.
- [1] Gado, F., et al. (2021). Variously substituted 2-oxopyridine derivatives: Extending the structure-activity relationships for allosteric modulation of the cannabinoid CB2 receptor. European Journal of Medicinal Chemistry, 211, 113116. View Source
- [2] Lucchesi, V., Parkkari, T., Savinainen, J. R., et al. (2014). 1,2-Dihydro-2-oxopyridine-3-carboxamides: The C-5 substituent is responsible for functionality switch at CB2 cannabinoid receptor. European Journal of Medicinal Chemistry, 74, 524–532. View Source
